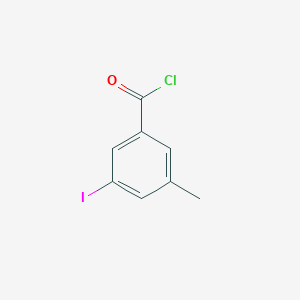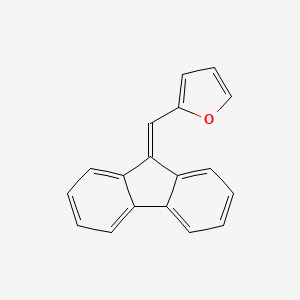
2-(9H-fluoren-9-ylidenemethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((9H-Fluoren-9-ylidene)methyl)furan is an organic compound that features a furan ring attached to a fluorenylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-ylidene)methyl)furan typically involves the reaction of fluorenone with furan derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and furan in a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for 2-((9H-Fluoren-9-ylidene)methyl)furan are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-((9H-Fluoren-9-ylidene)methyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenyl alcohols .
Scientific Research Applications
2-((9H-Fluoren-9-ylidene)methyl)furan has several scientific research applications:
Mechanism of Action
The mechanism by which 2-((9H-Fluoren-9-ylidene)methyl)furan exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the compound’s fluorescence properties and its ability to act as a sensor or imaging agent .
Comparison with Similar Compounds
Similar Compounds
2-((9H-Fluoren-9-ylidene)methyl)phenyl derivatives: These compounds have similar structural features but differ in their electronic properties and applications.
Fluorenyl-hydrazonothiazole derivatives: These compounds share the fluorenylidene moiety but have different functional groups, leading to distinct chemical and biological properties.
Uniqueness
2-((9H-Fluoren-9-ylidene)methyl)furan is unique due to its combination of a furan ring and a fluorenylidene moiety, which imparts specific electronic and fluorescence properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
Properties
CAS No. |
2871-88-7 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-(fluoren-9-ylidenemethyl)furan |
InChI |
InChI=1S/C18H12O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H |
InChI Key |
QRJGDZBMMAKAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


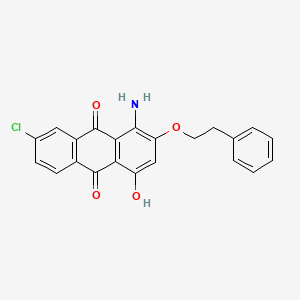
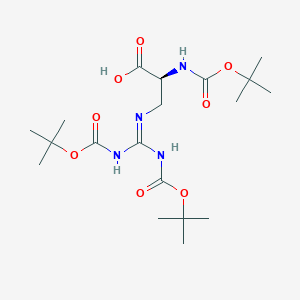
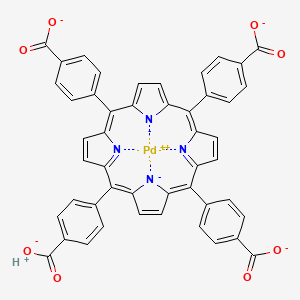
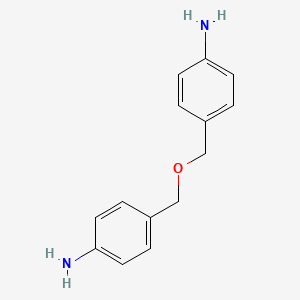
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
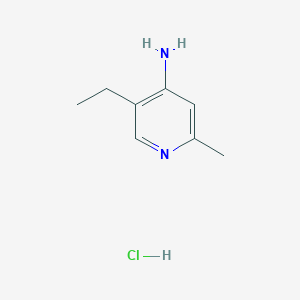
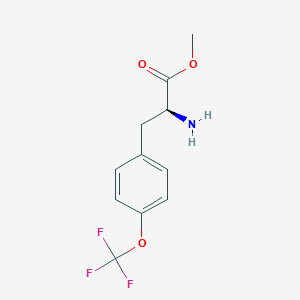
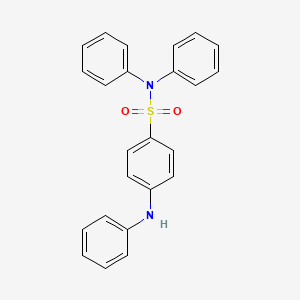
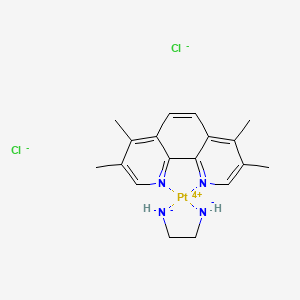
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
